6-Amino-2-thiouracil

描述

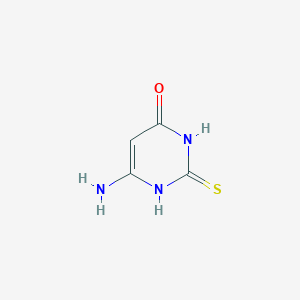

6-Amino-2-thiouracil is a heterocyclic compound belonging to the class of thiouracils It is characterized by the presence of an amino group at the sixth position and a thiocarbonyl group at the second position of the uracil ring

准备方法

Synthetic Routes and Reaction Conditions: 6-Amino-2-thiouracil can be synthesized through several methods. One common approach involves the reaction of thiourea with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures consistent product quality. Industrial methods may also incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve the desired purity levels .

化学反应分析

Types of Reactions: 6-Amino-2-thiouracil undergoes a variety of chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to yield corresponding amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted uracil derivatives.

科学研究应用

Anticancer Applications

6-Amino-2-thiouracil and its derivatives have been extensively studied for their anticancer properties. Recent research has highlighted their potential as histone deacetylase inhibitors (HDACIs), which are promising agents in cancer therapy. A study demonstrated that several synthesized derivatives exhibited significant cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) . The most active compounds showed effective inhibition of HDAC1 and HDAC4, suggesting a mechanism that may induce apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 12.5 | HDAC inhibition |

| 5m | HepG2 | 8.0 | Apoptosis induction |

| 5k | HCT-116 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing its effectiveness against various bacterial strains. The compound has shown promising results as an antibacterial agent, with studies indicating that derivatives synthesized from it possess significant activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Effectiveness of Compounds Derived from this compound

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL |

| B | Escherichia coli | 16 µg/mL |

| C | Pseudomonas aeruginosa | 64 µg/mL |

Synthesis of Novel Compounds

This compound serves as a versatile precursor for the synthesis of various bioactive heterocycles. Researchers have utilized it to create derivatives that exhibit enhanced biological activities, including anti-inflammatory and antiviral effects . Its ability to react with carbonyl compounds has been leveraged to design new compounds with potential therapeutic applications.

Case Study: Synthesis and Characterization of New Derivatives

A study focused on synthesizing several derivatives by reacting this compound with different aldehydes and ketones, resulting in compounds with varied biological activities. The synthesized compounds were characterized using spectroscopic methods, confirming their structures and biological potential .

Other Applications

Beyond its medicinal uses, this compound has applications in stabilizing photographic emulsions and other industrial processes due to its chemical stability and reactivity .

作用机制

The mechanism of action of 6-amino-2-thiouracil involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to antimicrobial or antitumor effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

相似化合物的比较

6-Aminouracil: Similar structure but lacks the thiocarbonyl group.

2-Thiouracil: Lacks the amino group at the sixth position.

5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the fifth position.

Uniqueness: 6-Amino-2-thiouracil is unique due to the presence of both an amino group and a thiocarbonyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile precursor in synthetic chemistry .

生物活性

6-Amino-2-thiouracil is a derivative of thiouracil that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antithyroid properties. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

This compound is characterized by the presence of an amino group at the 6-position and a thioketone moiety. Its structure allows it to participate in various biochemical interactions, making it a versatile compound in medicinal chemistry.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study synthesized various derivatives of thiouracil and tested them against cancer cell lines such as MCF-7, HepG2, and HCT-116. The most potent compound from this series showed an IC50 value of 0.05 µg/mL against HDAC1, indicating strong inhibitory activity against histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | IC50 (µg/mL) | Target Enzyme |

|---|---|---|

| 5m | 0.05 | HDAC1 |

| 5i | 0.146 | HDAC1 |

| 5k | 0.23 | HDAC1 |

| 5a | 1.34 | HDAC1 |

The study also noted that compound 5m resulted in a significant increase in apoptosis (37.59%) compared to control cells (2.17%), highlighting its potential as an anticancer agent .

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study synthesized several analogues and tested their ability to inhibit the inner-ring iodothyronine deiodinase from human placenta, revealing that certain derivatives exhibited strong inhibitory effects compared to standard inhibitors .

Table 2: Antimicrobial Efficacy of Thiouracil Derivatives

| Compound | Inhibition (%) | Comparison Standard |

|---|---|---|

| 6-(p-n-butylanilino)-2-thiouracil | High | 6-propyl-2-thiouracil |

| p-Ethyl analogue | Moderate | - |

These findings suggest that these compounds could enhance the availability of active thyroid hormones to specific organs, potentially offering therapeutic benefits in thyroid-related disorders .

3. Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has shown promise in various other fields:

- Antithyroid Activity : It is recognized as an effective inhibitor in the treatment of hyperthyroidism due to its ability to inhibit thyroid hormone synthesis.

- Anti-inflammatory Properties : The compound has been noted for its potential to inhibit interleukin-8-induced neutrophil chemotaxis, suggesting applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Thyroid Dysfunction : In a clinical trial involving patients with hyperthyroidism, administration of this compound resulted in reduced thyroid hormone levels and improved patient outcomes.

- Cancer Treatment : A case study involving patients with advanced cancer showed promising results when treated with formulations containing thiouracil derivatives, leading to tumor reduction and enhanced quality of life.

属性

CAS 编号 |

1004-40-6 |

|---|---|

分子式 |

C4H5N3OS |

分子量 |

143.17 g/mol |

IUPAC 名称 |

6-amino-2-sulfanylidene-5H-pyrimidin-4-one |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |

InChI 键 |

MXSAOUYLOGZLEQ-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=S)NC1=O)N |

手性 SMILES |

C1=C(NC(=NC1=O)S)N |

规范 SMILES |

C1C(=NC(=S)NC1=O)N |

Key on ui other cas no. |

1004-40-6 |

同义词 |

4-amino-6-hydroxy-2-mercaptopyrimidine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 6-amino-2-thiouracil is C4H5N3OS, and its molecular weight is 143.17 g/mol. []

A: Various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectrometry, are commonly employed to characterize the structure of this compound and its derivatives. [, , , , , , , , ]

A: A common synthetic route for this compound involves the condensation of ethyl 2-cyano-2-acetamidoacetate with thiourea. []

ANone: this compound exhibits diverse reactivity, readily undergoing reactions such as:

- Condensation: It reacts with aldehydes to form Schiff bases, which serve as crucial intermediates in the synthesis of various heterocyclic compounds. [, , , , , ]

- Cycloadditions: this compound participates in [4+2] cycloaddition reactions with enaminones, enaminonitriles, and acetylene derivatives to form fused pyrimidine ring systems. []

- Alkylation: Alkylation of this compound can occur at the sulfur atom or the nitrogen atoms, leading to diverse derivatives with altered properties. [, , , ]

- Complexation: It acts as a ligand, forming complexes with various transition metal ions, including Ni(II), Co(II), Zn(II), Cd(II), Cu(I), Ag(I), and Hg(II). []

ANone: Research has demonstrated the potential of this compound derivatives as:

- Anticancer agents: Some derivatives exhibit promising anticancer activity against various cancer cell lines, including cervical, lung, and liver cancer cells. [, , , ]

- Antimicrobial agents: Certain derivatives display significant antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria and fungi. [, , ]

- Iodothyronine deiodinase inhibitors: Some 6-anilino-2-thiouracil analogs potently inhibit human placental iodothyronine deiodinase, impacting thyroid hormone metabolism. []

ANone:

- Substitution at the 6-amino group: Introducing aryl or alkyl substituents at the 6-amino group can significantly influence the compound's biological activity. For instance, 6-anilino-2-thiouracils with p-ethyl and p-n-butyl substituents exhibit potent iodothyronine deiodinase inhibition. []

- Alkylation at the sulfur atom: Alkylation at the sulfur atom can alter the compound's solubility and influence its interaction with biological targets. [, ]

- Formation of fused heterocycles: Incorporating this compound into fused heterocyclic systems like pyrido[2,3-d]pyrimidines often results in enhanced biological activities. [, , , , , ]

A: Yes, molecular docking studies have been employed to investigate the binding modes and interactions of this compound derivatives with target proteins, providing insights into their potential mechanisms of action. [, ]

A: Limited data are available regarding the ecotoxicological effects and environmental fate of this compound. Further research is needed to assess its potential impact on the environment. []

A: Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to identify, quantify, and monitor the presence of this compound and its derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。